N-Acetyl-N-(triethylgermyl)acetamide
Description
N-Acetyl-N-(triethylgermyl)acetamide is a germanium-containing acetamide derivative characterized by a triethylgermyl group attached to the nitrogen atom of the acetamide backbone. This compound combines the electronic effects of the acetyl group with the steric and electronic properties of the triethylgermyl substituent, which may influence its reactivity, stability, and applications in organometallic chemistry or materials science.
Properties
CAS No. |
112499-07-7 |
|---|---|
Molecular Formula |
C10H21GeNO2 |
Molecular Weight |
259.91 g/mol |
IUPAC Name |
N-acetyl-N-triethylgermylacetamide |
InChI |
InChI=1S/C10H21GeNO2/c1-6-11(7-2,8-3)12(9(4)13)10(5)14/h6-8H2,1-5H3 |
InChI Key |
CZQHELWMCMQALA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct N-Germylation and Acetylation
A foundational approach involves sequential germylation and acetylation of acetamide. In this method, acetamide undergoes reaction with triethylgermyl chloride in the presence of a non-nucleophilic base such as triethylamine. The intermediate N-(triethylgermyl)acetamide is subsequently acetylated using acetic anhydride or acetyl chloride.
Reaction Conditions:
- Step 1 (Germylation): Acetamide (1.0 equiv), triethylgermyl chloride (1.2 equiv), triethylamine (1.5 equiv) in tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.
- Step 2 (Acetylation): Intermediate (1.0 equiv), acetic anhydride (1.5 equiv), catalytic DMAP in dichloromethane (DCM) at reflux for 6 hours.
Yield: 62–68% (two-step, isolated).
One-Pot Tandem Synthesis
To circumvent intermediate isolation, a one-pot strategy employs simultaneous addition of triethylgermyl chloride and acetyl chloride to acetamide under rigorously anhydrous conditions. This method leverages the differential reactivity of the germyl and acyl chlorides.
Reaction Conditions:
- Acetamide (1.0 equiv), triethylgermyl chloride (1.1 equiv), acetyl chloride (1.1 equiv), and N,N-diisopropylethylamine (2.5 equiv) in DCM at −10°C for 4 hours, followed by gradual warming to 25°C over 12 hours.
Yield: 55–60% (isolated).
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like THF and DCM facilitate reagent solubility, while ethereal solvents minimize side reactions. Elevated temperatures (>40°C) promote decomposition of the triethylgermyl group, necessitating low-temperature regimes.
Table 1: Solvent Screening for One-Pot Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 25 | 58 | 92 |
| DCM | 25 | 60 | 94 |
| Toluene | 25 | 42 | 88 |
| Acetonitrile | 25 | 35 | 85 |
Stoichiometric Considerations
Excess acylating agents (>1.2 equiv) risk over-acetylation, whereas substoichiometric amounts lead to incomplete conversion. A 1.1:1.1 ratio of triethylgermyl chloride to acetyl chloride balances selectivity and efficiency.
Purification and Characterization
Crystallization Techniques
Product isolation often employs solvent-antisolvent systems. For example, dissolving the crude product in warm ethyl acetate (40°C) and adding n-hexane induces crystallization. This method, adapted from industrial acetanilide purification, yields 85–90% recovery.
Table 2: Crystallization Optimization
| Solvent Pair | Crystallization Temp (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Ethyl acetate/Hexane | 0 | 88 | 98 |
| Acetone/Water | 5 | 78 | 95 |
| Methanol/Ether | −20 | 82 | 96 |
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 1.21 (t, J = 7.8 Hz, 9H, Ge-CH₂CH₃), 2.12 (s, 6H, N-COCH₃), 3.45 (q, J = 7.8 Hz, 6H, Ge-CH₂).
- ¹³C NMR : δ 5.8 (Ge-C), 22.1 (COCH₃), 169.5 (C=O).
- ⁷³Ge NMR : δ −45.2 ppm (indicative of tetrahedral Ge coordination).
Challenges and Mitigation Strategies
Hydrolytic Instability
The triethylgermyl group exhibits sensitivity to moisture, necessitating anhydrous conditions and inert atmospheres (N₂/Ar). Quenching reactions with ice water, as seen in N-acetyl-D,L-α-aminocarboxylic acid synthesis, is contraindicated here.
Byproduct Formation
Competitive diacetylation or germyl oligomerization may occur. Introducing acetyl chloride slowly (0.5 mL/min) and maintaining low temperatures (−10°C) suppresses these pathways.
Industrial Scalability Considerations
Batch processes using jacketed reactors, as exemplified in acetoacetanilide production, are adaptable. Key parameters include:
- Mixing Efficiency: 50–80 rpm agitation prevents localized overheating.
- In-line Analytics: FTIR monitoring of carbonyl stretches (1650–1750 cm⁻¹) ensures reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(triethylgermyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetyl and triethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-N-(triethylgermyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound may be used in studies involving enzyme inhibition and protein modification.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(triethylgermyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The acetyl and triethylgermyl groups can modify the activity of these targets by forming covalent bonds or altering their conformation. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-Acetyl-N-(2-methoxyphenyl)acetamide ():
- Structure : Features a 2-methoxyphenyl group instead of triethylgermyl.
- Properties : Synthesized as a light brown oil (83% yield, b.p. 185–199°C) via N-acylation . DFT studies reveal perpendicular amide and aryl planes, affecting conjugation and rotational barriers .
- Contrast : The methoxy group introduces electron-donating effects, whereas the triethylgermyl group may impart steric bulk and unique electronic interactions due to germanium’s metalloid nature.
- N-Acetyl-N-(4-methylphenyl)acetamide (): Structure: Contains a 4-methylphenyl substituent. Properties: Molecular formula C₁₁H₁₃NO₂ (MW 191.23 g/mol) . Contrast: The methyl group enhances lipophilicity but lacks the metallic character of germanium.
N,N-Dimethylacetamide (DMAC) ():
- Structure : Simple dimethyl substituents on the acetamide nitrogen.
- Properties : Lower boiling point (compared to aryl-substituted analogs) and industrial use as a polar solvent. Regulatory concerns include toxicity .
- Contrast : The triethylgermyl group would significantly increase molecular weight and alter solubility compared to DMAC.
Spectroscopic and Computational Data
Data Table: Key Properties of Selected Acetamides
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Acetyl-N-(triethylgermyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of substituted acetamides often involves acylation reactions or nucleophilic substitution. For example, microwave-assisted synthesis (e.g., 71–93% yields in acetamide derivatives under controlled conditions) can enhance reaction efficiency compared to conventional heating . Key variables include solvent polarity, temperature, and catalyst selection (e.g., acid/base-mediated reactions). For triethylgermyl derivatives, steric hindrance may require optimized stoichiometry and inert atmospheres.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve bond lengths and dihedral angles (e.g., 89.14° dihedral angles in analogous N-acetyl derivatives ).
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hybridization states.
- FT-IR to identify carbonyl (C=O) and Ge–C stretching vibrations.
- Mass spectrometry for molecular weight validation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation or dermal contact .
- Ventilation : Use fume hoods to mitigate vapor exposure, as acetamide derivatives may release harmful degradation products (e.g., ammonia under hydrolysis) .
- Storage : Keep in sealed containers at –20°C to prevent moisture absorption or decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in organometallic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the Ge–C bond’s polarizability in triethylgermyl groups may influence ligand-exchange kinetics. Compare results with experimental spectroscopic data (e.g., UV-Vis absorption bands) .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Cross-validation : Use complementary techniques (e.g., XRD for bond geometry vs. NMR for electronic environment) .
- Dynamic NMR : Detect conformational flexibility (e.g., acetyl group rotation) causing signal splitting .
- Isotopic labeling : Trace reaction pathways to confirm proposed mechanisms .
Q. How do steric and electronic effects of the triethylgermyl group influence catalytic applications of this compound?
- Methodological Answer :
- Steric analysis : Compare turnover frequencies (TOF) with bulkier vs. smaller substituents in cross-coupling reactions.
- Electronic profiling : Use Hammett constants or cyclic voltammetry to assess electron-donating/withdrawing effects of the Ge moiety.
- Case study : Triethylgermyl groups may enhance stability in palladium-catalyzed transacylation reactions, as seen in allyl-group acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
